Cas no 933684-05-0 (3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid)

3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanoic acid, β-[(aminocarbonyl)amino]-2-fluoro-
- 3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid
- 3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid
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- MDL: MFCD09971495
- Inchi: 1S/C10H11FN2O3/c11-7-4-2-1-3-6(7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16)
- InChI Key: SRWWGOPPQAFXKR-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1F)(NC(=O)N)CC(=O)O
3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31481-0.5g |
3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid |
933684-05-0 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
Enamine | EN300-31481-0.05g |
3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid |
933684-05-0 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
Enamine | EN300-31481-0.25g |
3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid |
933684-05-0 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
Enamine | EN300-31481-2.5g |
3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid |
933684-05-0 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316665-50mg |
3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid |
933684-05-0 | 95% | 50mg |
¥2059.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316665-1g |
3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid |
933684-05-0 | 95% | 1g |
¥12690.00 | 2024-04-24 | |
Aaron | AR019M8J-10g |
3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid |
933684-05-0 | 95% | 10g |
$2808.00 | 2024-07-18 | |
1PlusChem | 1P019M07-5g |
3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid |
933684-05-0 | 95% | 5g |
$1748.00 | 2024-04-20 | |
1PlusChem | 1P019M07-250mg |
3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid |
933684-05-0 | 95% | 250mg |
$286.00 | 2024-04-20 | |
Aaron | AR019M8J-250mg |
3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid |
933684-05-0 | 95% | 250mg |
$284.00 | 2025-02-14 |
3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid Related Literature
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
Additional information on 3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid
Introduction to 3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid (CAS No. 933684-05-0) in Modern Chemical and Pharmaceutical Research
3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 933684-05-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that feature both carbamoylamino and fluoroaromatic functional groups, which are known for their versatility in drug design and development. The presence of a fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, enhancing the compound's reactivity and binding affinity, making it a valuable scaffold for medicinal chemistry applications.
The structure of 3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid consists of a propanoic acid backbone substituted with a carbamoylamino group and a 2-fluorophenyl moiety. This bifunctional design allows for diverse modifications, enabling researchers to explore its utility in various therapeutic contexts. The compound's solubility profile, stability under different conditions, and metabolic behavior are critical factors that influence its potential as a lead compound or intermediate in synthetic pathways. Recent advancements in computational chemistry have facilitated the prediction of its pharmacokinetic properties, aiding in the optimization of drug-like characteristics.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced bioavailability and metabolic stability. The fluoroaromatic ring in 3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid is particularly noteworthy, as fluorine substitution can modulate receptor binding affinity and resistance to enzymatic degradation. Studies have demonstrated that fluorinated derivatives often exhibit improved pharmacological profiles compared to their non-fluorinated counterparts. For instance, fluorine atoms can increase the lipophilicity of molecules, facilitating their penetration across biological membranes, while simultaneously reducing their susceptibility to metabolic clearance.
One of the most compelling aspects of 3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid is its potential application in the development of novel therapeutic agents. Researchers have hypothesized that its unique structural features may make it a promising candidate for targeting diseases associated with protein-protein interactions or enzyme inhibition. The carbamoylamino group provides a site for further derivatization, allowing chemists to tailor the molecule's properties for specific biological targets. Additionally, the combination of a fluorinated phenyl ring and an amino-carboxylic acid moiety suggests potential utility in designing kinase inhibitors or other small-molecule drugs that require precise spatial orientation within active sites.
Current research initiatives are exploring the pharmacological activity of 3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid in vitro and in vivo models. Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes or receptors implicated in inflammatory responses, cancer progression, or neurodegenerative disorders. The fluoro substituent, in particular, has been shown to enhance binding interactions with biological targets, potentially leading to higher efficacy with lower toxicity. Further investigations are warranted to elucidate its mechanism of action and assess its therapeutic potential.
The synthesis of 3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid presents both challenges and opportunities for synthetic chemists. The introduction of the fluoroaromatic ring requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or fluorination techniques, have been employed to construct this core structure efficiently. Optimizing synthetic routes not only improves accessibility but also reduces costs associated with large-scale production, making it more feasible for industrial applications.
The role of computational tools in analyzing the properties of 3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid cannot be overstated. Molecular modeling software enables researchers to predict how this compound will interact with biological targets at an atomic level. By simulating these interactions, scientists can identify key binding pockets and optimize modifications to enhance potency and selectivity. Such virtual screening approaches have accelerated the drug discovery process significantly, allowing for rapid evaluation of thousands of derivatives without extensive experimental testing.
As our understanding of molecular interactions continues to evolve, compounds like 3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid will play an increasingly important role in addressing unmet medical needs. The integration of cutting-edge technologies—such as artificial intelligence-driven drug design platforms—holds promise for uncovering novel applications for this molecule and others like it. By leveraging both experimental data and computational insights, researchers can accelerate the development pipeline toward safer and more effective treatments.
In conclusion,3-(carbamoylamino)-3-(2-fluorophenyl)propanoic acid (CAS No. 933684-05-0) represents a compelling example of how structural innovation can drive advancements in pharmaceutical science. Its unique combination of functional groups makes it a versatile tool for medicinal chemists seeking new therapeutic strategies across multiple disease areas. With ongoing research efforts aimed at optimizing its pharmacological properties, this compound is poised to contribute significantly toward future medical breakthroughs while maintaining alignment with ethical standards governing chemical research.
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